N-[(Dibutylamino)methyl]methacrylamide
Description
Significance of N-Substituted Methacrylamide (B166291) Derivatives in Functional Polymer Design
N-substituted methacrylamide derivatives are a versatile class of monomers crucial for the design of functional polymers. The amide group's stability against hydrolysis, when compared to the ester bond in analogous (meth)acrylates, makes these polymers more robust for applications in aqueous environments. rsc.org The specific nature of the N-substituent plays a critical role in determining the final properties of the polymer. By altering the functional groups attached to the nitrogen atom, researchers can systematically control characteristics such as hydrophilicity, thermal behavior, and responsiveness to stimuli like pH and temperature. rsc.orgrsc.org
For instance, the incorporation of tertiary amine groups, as seen in N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), imparts pH-sensitivity to the resulting polymers. mdpi.com The hydrophobicity of the substituent group is also a key factor; increasing the length of alkyl chains can induce thermo-responsive behavior, such as the appearance of a Lower Critical Solution Temperature (LCST), where the polymer undergoes a phase transition from soluble to insoluble upon heating. nih.gov This ability to tailor polymer properties by modifying the N-substituent makes these derivatives fundamental building blocks for creating materials for a wide array of applications, including drug delivery, biosensing, and smart coatings. organic-chemistry.orgnih.gov
Historical Context of Aminomethylated Monomers as Precursors for Stimuli-Responsive Polymers
The use of aminomethylated monomers as precursors for stimuli-responsive polymers has a rich history rooted in the development of "smart" materials. Early research into stimuli-responsive polymers often focused on poly(N-isopropylacrylamide) (PNIPAM), which exhibits a sharp LCST around 32°C. rsc.org This property made it a benchmark for thermo-responsive polymers. Scientists then sought to create polymers responsive to other stimuli, such as pH. This led to the exploration of monomers containing ionizable groups, like the tertiary amine in N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA). mdpi.com
The Mannich reaction, a classic organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, became a key method for synthesizing these functional monomers. organic-chemistry.org This reaction allows for the introduction of a dialkylamino methyl group onto a backbone like acrylamide (B121943) or methacrylamide. rsc.orgrsc.org The resulting aminomethylated monomers, such as N-[(dialkylamino)methyl]acrylamides, were recognized as valuable precursors for polymers with dual pH and temperature sensitivity. rsc.org However, traditional synthesis methods often faced challenges like premature polymerization and difficult purification, which initially limited their widespread application. rsc.org More recent synthetic innovations have overcome these hurdles, reigniting interest in this class of monomers for creating advanced stimuli-responsive materials. rsc.orgrsc.org
**1.3. Current Research Landscape of N-[(Dibutylamino)methyl]methacrylamide as a Polymerization Building Block
Current research on this compound (DBAMMA) is primarily focused on its synthesis and its potential as a monomer for creating novel stimuli-responsive polymers. Recent studies have successfully developed high-yield, one-pot synthesis methods for DBAMMA, making it more accessible for polymer science research. rsc.org These synthetic advancements are critical because they pave the way for the exploration of the properties of its corresponding polymer, poly(this compound).
While direct studies on the polymerization of DBAMMA and the characterization of its homopolymer are still emerging, the research landscape for structurally similar N-substituted methacrylamides is very active. For example, extensive research has been conducted on the polymerization of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) and N-[3-(diethylamino)propyl]methacrylamide (DEAPMA) and the stimuli-responsive behavior of their polymers. mdpi.comnih.gov These studies provide a strong foundation for predicting and understanding the potential properties of poly(this compound). The increased hydrophobicity of the dibutyl groups in DBAMMA compared to the dimethyl or diethyl groups in its analogues is expected to significantly influence the thermo-responsive and self-assembly properties of the resulting polymer. The current research landscape, therefore, points towards an imminent exploration of DBAMMA polymerization and a detailed investigation of its stimuli-responsive characteristics.
Conceptual Framework and Research Objectives for this compound Studies
The conceptual framework for studying this compound is built upon the established principles of stimuli-responsive polymers and the structure-property relationships of N-substituted methacrylamides. The primary hypothesis is that the presence of the dibutylamino group will impart both pH and thermo-responsive properties to the polymer, with the bulky and hydrophobic dibutyl groups likely lowering the LCST compared to less hydrophobic analogues.
Key research objectives for the study of this monomer and its polymer include:
Efficient Synthesis: Developing and optimizing scalable and high-yield synthesis routes for the this compound monomer. rsc.orgrsc.org
Controlled Polymerization: Investigating various polymerization techniques, such as free radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to produce well-defined polymers with controlled molecular weights and narrow dispersity. nih.gov
Characterization of Polymer Properties: Thoroughly characterizing the chemical structure, thermal stability, and solution behavior of poly(this compound).
Investigation of Stimuli-Responsiveness: Quantifying the pH and temperature-dependent phase transitions of the polymer in aqueous solutions, including the determination of its pKa and LCST.
Self-Assembly and Nanostructure Formation: Exploring the potential for the amphiphilic polymer to self-assemble into micelles or other nanostructures in aqueous environments.
The data gathered from these research objectives will provide a comprehensive understanding of this novel polymer and its potential for applications in areas such as controlled drug delivery, smart coatings, and responsive hydrogels.
Data Tables
Table 1: Synthesis of this compound (DBAMMA)
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Mannich Reaction | Methacrylamide, Formaldehyde, Dibutylamine | Water | 35 | 96 | rsc.orgrsc.orgresearchgate.net |
| Schiff Base Salt | Methacrylamide, N,N-Dibutyliminium Chloride | Organic Medium | Not Specified | 90 | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
92168-48-4 |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
N-[(dibutylamino)methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C13H26N2O/c1-5-7-9-15(10-8-6-2)11-14-13(16)12(3)4/h3,5-11H2,1-2,4H3,(H,14,16) |
InChI Key |
GPSNGXFIOROBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CNC(=O)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Dibutylamino Methyl Methacrylamide
Overview of Mannich-Type Reactions in (Meth)acrylamide Synthesis
The synthesis of N-substituted (meth)acrylamides often employs the Mannich reaction, a three-component condensation involving an active hydrogen compound (in this case, methacrylamide), formaldehyde, and a secondary amine (dibutylamine). researchgate.net This reaction provides a direct route to β-amino methylated compounds. However, the classical approach is fraught with difficulties when applied to polymerizable monomers like N-[(Dibutylamino)methyl]methacrylamide. rsc.orguniversityofgalway.ienih.gov
Limitations of Traditional Thermal Mannich Condensation for this compound Production
The traditional thermal Mannich condensation is notably unsuitable for the preparation of polymerizable N-methylene amino substituted methacrylamides. rsc.orguniversityofgalway.ienih.gov This method typically involves heating the reactants, often to around 80°C, to facilitate the reaction. researchgate.net The primary limitation of this approach is its inefficiency in forming the necessary Schiff base intermediate in situ. researchgate.net The elevated temperatures required for the condensation reaction concurrently create conditions that are conducive to undesirable side reactions and product degradation. Furthermore, steric hindrance from the bulky dibutyl groups can slow down the reaction, making the formation of the target compound, this compound, particularly challenging under these conditions. researchgate.net
Challenges Associated with Premature Polymerization and Monomer Isolation in Conventional Routes
A significant challenge in the conventional thermal synthesis of this compound is the high propensity for premature polymerization. researchgate.net The (meth)acrylamide monomer itself, as well as the intermediates, are susceptible to polymerization at the elevated temperatures used in the reaction. researchgate.net This leads to a reduction in the yield of the desired monomer and complicates the purification process.
Advanced Synthetic Approaches Utilizing Schiff Base Salts for this compound
To circumvent the issues associated with traditional methods, advanced synthetic strategies have been developed that focus on the use of pre-formed or in situ generated Schiff base (iminium) salts. researchgate.netrsc.orguniversityofgalway.ienih.gov This approach provides a much more controlled and efficient pathway to this compound.
Generation and Reactivity of In Situ Methylene (B1212753) Schiff Base (Iminium) Salts
The core of the advanced methodology is the generation of a methylene Schiff base, also known as an iminium salt. This reactive intermediate is formed from the reaction of a secondary amine with formaldehyde. In the context of synthesizing this compound, the relevant iminium salt is N-butyl-N-(hydroxymethyl)butan-1-aminium chloride. researchgate.net
These iminium salts are highly reactive electrophiles. The subsequent step in the synthesis involves the nucleophilic addition of the methacrylamide (B166291) onto the iminium salt. This reaction proceeds smoothly under mild conditions, typically at room temperature (around 20°C), thus avoiding the harsh thermal conditions that lead to polymerization. researchgate.netrsc.org
Advantages of Freshly Isolated Methylene Schiff Base (Iminium) Salts in this compound Synthesis
A key innovation in this advanced synthesis is the use of freshly isolated methylene Schiff base salts. researchgate.netrsc.orguniversityofgalway.ienih.gov By preparing and isolating the iminium salt before its reaction with methacrylamide, several advantages are realized. This method allows for a cleaner reaction, as the impurities and side products from the iminium salt formation can be removed beforehand.
The use of freshly prepared salts ensures high reactivity and leads to a more efficient conversion to the desired product. This facile, multi-gram synthesis method consistently produces high yields of the monomeric precursor. rsc.orguniversityofgalway.ienih.gov
Optimization of Reaction Conditions for High Yield and Purity of this compound
The synthesis of this compound has been optimized to achieve high yield and purity. The reaction is typically carried out in an organic solvent such as acetonitrile (B52724) (MeCN) at ambient temperature. researchgate.netrsc.org
In a typical optimized procedure, a solution of methacrylamide in acetonitrile is added to a stirred solution of the freshly prepared N-butyl-N-(hydroxymethyl)butan-1-aminium chloride in the same solvent. rsc.org The reaction is allowed to proceed for a few hours at approximately 20°C. rsc.org Following the reaction, the mixture is basified with an aqueous solution of sodium carbonate and extracted with a solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org After drying and evaporation of the solvent, this compound is obtained as a colorless liquid. researchgate.net This optimized process has been reported to achieve a high yield of 87%. researchgate.net
Table 1: Optimized Reaction Parameters for the Synthesis of this compound
| Parameter | Optimized Condition |
| Reactants | Methacrylamide, Freshly prepared N-butyl-N-(hydroxymethyl)butan-1-aminium chloride |
| Solvent | Acetonitrile (MeCN) |
| Temperature | ~20 °C |
| Reaction Time | 3 hours |
| Work-up | Basification with aq. Na₂CO₃, Extraction with CH₂Cl₂ |
| Reported Yield | 87% |
This table is based on the research findings reported in the synthesis of N-[(dialkylamino)methyl]methacrylamides. researchgate.netrsc.org
Solvent Effects on Reaction Efficiency
The choice of solvent plays a critical role in the efficiency of the synthesis of this compound, particularly in the Schiff base method. Acetonitrile (MeCN) is commonly employed as the reaction solvent for the addition of methacrylamide to the N,N-dibutylmethaniminium chloride intermediate. rsc.orgrsc.org This polar aprotic solvent is effective in dissolving the reactants and facilitating the reaction.
For the precipitation of the hydrochloride salt intermediate, a less polar solvent is introduced. Diethyl ether (Et₂O) is the solvent of choice for this purpose. rsc.orgrsc.org Its addition to the acetonitrile reaction mixture effectively decreases the solubility of the salt, leading to its precipitation. rsc.org This allows for the separation of the desired intermediate from the reaction mixture. In some procedures, dichloromethane (CH₂Cl₂) is used during the work-up and extraction of the final product. rsc.org
In the two-stage, one-pot Mannich reaction, the synthesis is carried out in a heterophase aqueous system, which simplifies the process and minimizes the use of organic solvents. rsc.org
| Reaction Stage | Solvent System | Purpose | Reference |
| Schiff Base Reaction | Acetonitrile (MeCN) | Reaction medium for the addition of methacrylamide to the iminium salt. | rsc.orgrsc.org |
| Intermediate Precipitation | Diethyl Ether (Et₂O) | To precipitate the this compound hydrochloride salt. | rsc.orgrsc.org |
| Product Extraction | Dichloromethane (CH₂Cl₂) | Used for extracting the free monomer after basification. | rsc.org |
| One-Pot Mannich Reaction | Aqueous Medium | Serves as the reaction medium for the entire synthesis. | rsc.org |
Temperature and Stoichiometry Considerations
Temperature control is paramount in the synthesis of this compound to prevent polymerization and degradation. The Schiff base method is typically conducted at reduced temperatures. The formation of the N,N-dibutylmethaniminium chloride from the corresponding aminal and acetyl chloride is carried out at approximately 0 °C. rsc.org The subsequent reaction with methacrylamide is then allowed to proceed at around 20 °C. rsc.org
The two-stage, one-pot Mannich reaction is optimized at a slightly elevated yet still mild temperature of 35 °C. rsc.org This temperature is sufficient to drive the reaction to a high yield without inducing significant polymerization of the monomer.
Regarding stoichiometry, the Schiff base approach generally utilizes a near-equimolar ratio of the N,N-dibutylmethaniminium chloride and methacrylamide to ensure efficient conversion. rsc.org The highly efficient one-pot Mannich reaction also employs an equimolar ratio of the three reactants: methacrylamide, formaldehyde, and dibutylamine, which contributes to its high atom economy. rsc.org
| Synthetic Method | Reactants | Stoichiometric Ratio (approx.) | Temperature (°C) | Yield (%) | Reference |
| Schiff Base Method | N,N-dibutylmethaniminium chloride : Methacrylamide | 1 : 1 | 0 °C (intermediate formation), 20 °C (product formation) | 87 | rsc.org |
| Two-Stage, One-Pot Mannich Reaction | Methacrylamide : Formaldehyde : Dibutylamine | 1 : 1 : 1 | 35 | 96 | rsc.org |
Scalability of Improved Synthetic Protocols for this compound
The scalability of a synthetic protocol is a crucial factor for its practical application. The improved methods for preparing this compound have shown promise for larger-scale production. The Schiff base methodology has been successfully employed to synthesize the compound on a multi-gram scale, with reported syntheses yielding over 49 grams of the product. rsc.org This indicates that the procedure is robust and can be scaled up from laboratory benchtop quantities.
The two-stage, one-pot Mannich reaction, with its high yield, mild conditions, and use of an aqueous medium, presents a particularly attractive option for industrial-scale synthesis. rsc.org The simplification of the process by eliminating the need for intermediate isolation and reducing the use of volatile organic solvents can lead to a more cost-effective and environmentally friendly manufacturing process. The high yield of 96% at an equimolar reactant ratio further enhances its economic viability for large-scale production. rsc.org
Purification Strategies for this compound Monomer
The purification of this compound is a critical step to ensure the high purity required for polymerization applications. The primary strategy involves the isolation of the monomer as its hydrochloride salt, followed by basification to yield the free amine.
Precipitation Techniques for Hydrochloride Salt Intermediates
In the Schiff base synthetic route, the this compound is initially formed as its hydrochloride salt. This salt is conveniently separated from the reaction mixture by precipitation. After the reaction in acetonitrile is complete, the addition of a large volume of diethyl ether significantly reduces the polarity of the solvent mixture. rsc.org This change in solvent environment causes the polar hydrochloride salt to precipitate out of the solution as a solid. rsc.org
The precipitated salt can then be collected by filtration and dried under a vacuum. rsc.org This precipitation step is highly effective for separating the desired product from unreacted starting materials and by-products that remain soluble in the acetonitrile/diethyl ether mixture. rsc.org
Basification and Isolation of the Free this compound Monomer
Once the hydrochloride salt of this compound has been isolated and purified, the free monomer is obtained through a basification step. The hydrochloride salt is typically suspended in a biphasic system of dichloromethane and an aqueous solution of a base. rsc.org
A common base used for this purpose is a 3 M aqueous solution of sodium carbonate (Na₂CO₃). rsc.org The mixture is stirred vigorously to allow the base to neutralize the hydrochloride, liberating the free this compound. The free monomer, being more soluble in the organic layer, is then extracted into the dichloromethane. rsc.org The organic layers are combined, dried over a suitable drying agent like magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the pure this compound monomer as a colorless liquid. rsc.orgrsc.org
| Purification Step | Reagents/Solvents | Procedure | Outcome | Reference |
| Precipitation of Hydrochloride Salt | Diethyl Ether (Et₂O), Acetonitrile (MeCN) | Addition of Et₂O to the MeCN reaction mixture. | Solid precipitate of this compound hydrochloride. | rsc.org |
| Basification and Extraction | Dichloromethane (CH₂Cl₂), Aqueous Sodium Carbonate (Na₂CO₃) | The hydrochloride salt is treated with aqueous Na₂CO₃ and extracted with CH₂Cl₂. | Isolation of the pure, free this compound monomer. | rsc.org |
No Published Research Found on the Polymerization of this compound
Despite a comprehensive search of scientific literature and chemical databases, no published research or data could be located specifically detailing the polymerization mechanisms and kinetics of the chemical compound this compound.
The search did identify studies on structurally similar, yet distinct, monomers such as N-[3-(diethylamino)propyl]methacrylamide and N,N-dimethyl acrylamide (B121943). nih.govnih.gov These studies provide insights into the polymerization behavior of tertiary amine-containing (meth)acrylamides in general. For instance, research on N-[3-(diethylamino)propyl]methacrylamide has explored its synthesis via both free radical and RAFT polymerization, noting its thermo- and pH-responsive properties. nih.gov However, due to the strict requirement to focus solely on this compound, the findings related to these other compounds cannot be used as a substitute, as the specific kinetics and polymerization characteristics are expected to differ based on the unique chemical structure of the dibutylamino functional group.
Without any dedicated research on this compound, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy and reliance on sourced data. Therefore, at present, the scientific community has not published findings that would allow for a detailed discussion of this particular compound's polymerization behavior as outlined.
Polymerization Mechanisms and Kinetics of N Dibutylamino Methyl Methacrylamide
Homopolymerization of N-[(Dibutylamino)methyl]methacrylamide
Controlled/Living Radical Polymerization (CLRP) of this compound
Atom Transfer Radical Polymerization (ATRP) Considerations and Catalyst Interactions
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers, but its application to N-substituted acrylamides, and by extension this compound, presents notable challenges. The primary issue stems from the interaction between the monomer/polymer and the transition metal catalyst, typically a copper complex.
The tertiary amine functionality within the this compound monomer can act as a Lewis base and complex with the copper catalyst. This interaction can lead to the inactivation of the catalyst, thereby slowing down or completely halting the polymerization. Studies on similar monomers, such as N,N-dimethylacrylamide (DMAA), have shown that the amide functionality can complex with the copper center, which retards the deactivation step in ATRP and leads to a loss of control. The formation of stable complexes between the polymer's pendant amine groups and the copper catalyst can displace the ligand, reducing the catalyst's efficiency and leading to limited monomer conversion and broad molecular weight distributions.
To achieve a controlled polymerization of amine-containing monomers like this compound, several strategies may be necessary:
Ligand Selection: The choice of ligand is critical. Highly active and strongly binding ligands, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN), are often required to maintain the integrity of the copper complex and prevent its deactivation by the monomer or polymer.
Catalyst Concentration: An increased catalyst-to-initiator ratio might be needed to compensate for the partial inactivation of the catalyst.
Protonation: Temporarily protonating the tertiary amine group with an acid can prevent it from complexing with the catalyst. The resulting polymer can then be deprotonated post-polymerization to restore the amine functionality.
Nitroxide-Mediated Polymerization (NMP) Applicability
Nitroxide-Mediated Polymerization (NMP) is another major controlled radical polymerization (CRP) technique. Its success is highly dependent on the reversible termination of the growing polymer chain by a stable nitroxide radical. While NMP is effective for monomers like styrene (B11656) and acrylates, its application to methacrylates and methacrylamides has historically been challenging.
The primary difficulty arises from the slow rate of C-O bond homolysis in the dormant alkoxyamine species formed from methacrylic-type radicals and the high propensity for side reactions, such as disproportionation, at the elevated temperatures often required for NMP. However, significant advancements have been made, particularly with the development of second-generation nitroxides like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (known as SG1). These nitroxides have enabled the controlled polymerization of methacrylates at lower temperatures, minimizing side reactions.
For this compound, the applicability of NMP would likely require:
Advanced Nitroxides: The use of highly efficient nitroxides, such as SG1 or other sterically hindered nitroxides, would be essential to control the polymerization.
Bimolecular Initiators: An initiating system composed of a conventional radical initiator (like AIBN) and a nitroxide mediator, rather than a pre-formed alkoxyamine, could be employed.
Comonomer Addition: In some challenging cases, adding a small amount of a "controlling" comonomer, like styrene, can facilitate the NMP of methacrylates.
Kinetic Analysis of this compound Homopolymerization
The kinetic parameters of polymerization are crucial for designing and controlling the synthesis of polymers with desired properties.
The propagation rate constant (k_p) is a fundamental parameter that describes the rate at which monomer units add to the growing polymer chain. While the specific k_p for this compound is not documented in the reviewed literature, we can present representative data for analogous monomers to illustrate typical values. The k_p is commonly determined using methods like pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC).
For water-soluble monomers, the k_p often shows a strong dependence on the monomer concentration in aqueous solutions, generally decreasing as the monomer concentration increases.
Illustrative Data: Propagation Rate Constants for Related Monomers This table presents data for structurally related monomers to provide context, as specific values for this compound are not available in the cited literature.
| Monomer | Temperature (°C) | Solvent | k_p (L·mol⁻¹·s⁻¹) | Citation |
| N,N-Dimethylacrylamide | 30 | Bulk | 2.72 x 10⁴ | |
| Methacrylamide (B166291) | 22-77 | Water | ~4000 | |
| Methyl Methacrylate (B99206) | 60 | Bulk | 832 |
Note: The values are highly dependent on experimental conditions.
| Monomer | Initiator | E_a (kJ·mol⁻¹) | Citation |
| N-Isopropylacrylamide | PPS | 46.11 | |
| Methyl Methacrylate | AIBN | 85.4 | |
| N,N-Dimethylacrylamide | ~85 |
Copolymerization of this compound
Copolymerization is a versatile method to tailor polymer properties by combining two or more different monomers.
Reactivity Ratio Determinations in Binary Copolymerization Systems
The behavior of two monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios compare the rate constant for a growing polymer chain ending in one monomer adding another unit of the same monomer versus adding a unit of the comonomer. The reactivity ratios determine the copolymer composition and microstructure (i.e., random, alternating, or blocky). They can be determined using methods such as Fineman-Ross or Kelen-Tudos.
While specific reactivity ratios for this compound are not available, data from systems involving similar N-substituted (meth)acrylamides can provide insight. For instance, the copolymerization of N-[(3-Dimethylamino)-propyl] methacrylamide (DMAPMA) with Methyl Methacrylate (MMA) has been studied.
Illustrative Data: Reactivity Ratios for a Structurally Similar System This table presents data for a binary system involving a monomer structurally similar to the subject compound to provide context. M₁ is the amine-containing monomer and M₂ is the comonomer.
| M₁ | M₂ | r₁ | r₂ | r₁r₂ | System Description | Citation |
| N-[(3-Dimethylamino)propyl] methacrylamide | Methyl Methacrylate | 1.36 | 0.31 | 0.42 | Indicates a tendency towards ideal random copolymerization with some alternating character. | |
| N-Isopropylacrylamide | Methyl Methacrylate | 0.271 | 2.819 | 0.76 | MMA is much more reactive towards its own radical than NIPAAM is. | |
| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.84 | 0.78 | 0.66 | Indicates a tendency toward random copolymerization. |
Based on these examples, one could anticipate that in a copolymerization with a common monomer like MMA or styrene, this compound would likely form a random or statistically distributed copolymer, with the exact composition depending on the comonomer feed ratio and the specific reactivity ratios.
This compound with Alkyl Acrylates
Studies on the radical copolymerization of DBAMMA with alkyl acrylates, such as dodecyl acrylate (B77674) (DA), in toluene (B28343) solutions have shown that the resulting copolymers are enriched in the aminoamide units derived from DBAMMA. researchgate.net This indicates a higher reactivity of the DBAMMA monomer compared to the alkyl acrylate under these conditions. The relative activities of the comonomers have been quantified using methods like the Feineman-Ross and Kelen-Tudosh equations. For the DA and DBAMMA system, the reactivity ratios were determined to be in the range of 0.53-0.64 for DA (r1) and 0.80-0.90 for DBAMMA (r2). researchgate.net The total initial concentration of the monomers was also found to significantly influence the composition and heterogeneity of the resulting copolymers. researchgate.net
This compound with Alkyl Methacrylates
In contrast to its copolymerization with alkyl acrylates, when DBAMMA is copolymerized with alkyl methacrylates like dodecyl methacrylate (DMA) in toluene, the resulting copolymers are enriched in the methacrylate units at low conversions. researchgate.net This suggests that the alkyl methacrylate is more reactive than DBAMMA in this pairing. The determined reactivity ratios for this system were 1.56-1.60 for DMA (r1) and 0.87-0.89 for DBAMMA (r2). researchgate.net This difference in reactivity highlights the influence of the methyl group on the methacrylate monomer, which alters its electronic and steric properties compared to the corresponding acrylate.
Similarly, copolymers of the related monomer, N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA), with methyl methacrylate (MMA) have been synthesized. nih.gov These copolymers exhibit pH- and thermo-responsive behaviors, forming nanostructures in aqueous solutions. nih.gov
This compound with Other Functional Monomers
The copolymerization of structurally similar amino-functionalized methacrylamides, such as N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl), with other functional monomers has been successfully achieved using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). rsc.org This method allows for the synthesis of well-defined copolymers. For instance, DMAPMA·HCl has been copolymerized with monomers including 2-lactobionamidoethyl methacrylamide (LAEMA), 2-aminoethyl methacrylamide hydrochloride (AEMA), N-(3-aminopropyl) morpholine (B109124) methacrylamide (MPMA), and the biocompatible monomer 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). rsc.org Such copolymerizations are crucial for developing "smart" polymers for biomedical applications, combining the responsive nature of the amino-functionalized monomer with the specific properties of the comonomer. nih.govnih.gov
Modeling of Copolymer Composition and Monomer Sequence Distribution
The composition of copolymers and the distribution of monomer units along the polymer chain are critical factors that determine the final properties of the material. mdpi.com These characteristics can be predicted and understood by modeling the copolymerization process, primarily through the use of monomer reactivity ratios.
The terminal model is a fundamental kinetic model used to describe free-radical copolymerization. researchgate.net It assumes that the reactivity of a growing polymer chain radical depends only on the identity of its terminal monomer unit. researchgate.net This model allows for the calculation of monomer reactivity ratios (r1 and r2), which represent the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.
Reactivity ratios for the copolymerization of DBAMMA have been determined using established linearization methods such as the Fineman-Ross and Kelen-Tudosh methods. researchgate.netsapub.orgnih.gov These values are crucial for predicting the copolymer composition for a given monomer feed ratio. sapub.org
Table 1: Reactivity Ratios for the Copolymerization of this compound (M2) with Alkyl Acrylates and Methacrylates (M1)
| Comonomer (M1) | r1 (M1) | r2 (DBAMMA) | r1 * r2 | Copolymer Tendency |
|---|---|---|---|---|
| Dodecyl Acrylate (DA) | 0.53 - 0.64 | 0.80 - 0.90 | < 1 | Random |
| Dodecyl Methacrylate (DMA) | 1.56 - 1.60 | 0.87 - 0.89 | > 1 | Blocky / Non-ideal |
Data sourced from a study on radical copolymerization in toluene. researchgate.net
From these reactivity ratios, the monomer sequence distribution can be calculated using statistical methods. researchgate.netsapub.org For instance, when both r1 and r2 are less than 1, as in the case of DBAMMA with dodecyl acrylate, the system tends towards random copolymerization, with a preference for alternation if the product r1*r2 is close to zero. mdpi.comresearchgate.net When one reactivity ratio is greater than 1 and the other is less than 1, as seen with dodecyl methacrylate, the copolymer will be enriched in the more reactive monomer (DMA). researchgate.net This information allows for the prediction of the average sequence length of monomer units within the copolymer chain. researchgate.netmdpi.com
Impact of Polymerization Conditions on Copolymerization Behavior
The conditions under which polymerization is conducted can have a profound impact on the kinetics and the resulting copolymer structure. Key parameters include pH, ionic strength, and solvent polarity.
pH : For amino-containing monomers like DBAMMA, pH is a critical factor. The tertiary amine group in DBAMMA can be protonated at low pH. This protonation introduces charge, which can lead to electrostatic repulsion between the monomer and the growing polymer chain if it also carries a positive charge. nih.gov This repulsion can significantly alter the monomer's reactivity ratio and its rate of incorporation into the copolymer. uwaterloo.ca Studies on the related monomer poly(N-[3-(diethylamino)propyl]methacrylamide) have shown that phase separation temperatures in aqueous solutions are highly pH-dependent; thermosensitivity was only observed at pH values above 7, and the cloud point decreased as the pH increased further due to the deprotonation of the amine groups. nih.gov
Ionic Strength : The addition of salt to the polymerization medium can modulate the effects of electrostatic interactions. The ions from the salt can shield the charges on the protonated monomer and the polymer chain, reducing electrostatic repulsion. uwaterloo.ca This "charge screening" effect can increase the reactivity of the charged monomer, leading to higher incorporation rates than would be observed in a low-ionic-strength medium. uwaterloo.ca The swelling behavior of hydrogels made from such copolymers is also strongly influenced by the ionic strength of the surrounding solution. researchgate.net
Solvent Polarity : The choice of solvent can influence copolymerization kinetics through several mechanisms. The solvent can affect the solubility of the monomers and the resulting polymer, and it can also influence the conformation of the growing polymer chain. For the copolymerization of N,N-dimethylacrylamide, it has been shown that solvent choice can influence reactivity ratios, an effect attributed to dipole-dipole interactions. researchgate.net For the copolymerization of DBAMMA, which has been conducted in toluene, a non-polar solvent, the kinetics would be expected to differ from those in a polar or aqueous medium, where ionization and hydrogen bonding could play a significant role. researchgate.net
Synthesis of Defined Copolymer Architectures
Modern polymerization techniques, particularly controlled radical polymerization methods, enable the synthesis of copolymers with well-defined architectures, such as statistical, block, and graft copolymers.
Statistical Copolymers : These copolymers have a random or near-random distribution of monomer units along the chain, governed by the monomer reactivity ratios. researchgate.net They are typically synthesized via conventional free-radical polymerization or by controlled methods like RAFT. researchgate.netnih.gov RAFT polymerization of monomers like DMAPMA·HCl with comonomers has been used to produce statistical copolymers with narrow molecular weight distributions and controlled composition. rsc.org
Block Copolymers : These consist of long sequences (blocks) of one monomer followed by a block of another. They are almost exclusively synthesized using controlled/"living" polymerization techniques. The RAFT process is particularly well-suited for this. A typical synthesis involves polymerizing the first monomer to create a homopolymer that retains a reactive chain-end (a macro-chain transfer agent or macroCTA). This macroCTA is then used to initiate the polymerization of the second monomer, growing the second block from the end of the first. rsc.orgmdpi.com This strategy has been successfully used to prepare diblock copolymers from a p(DMAPMA·HCl)-based macroCTA. rsc.org
Graft Copolymers : These architectures feature a main polymer backbone with one or more side chains composed of a different monomer. Common synthesis strategies include "grafting from," "grafting to," and "grafting through." In the "grafting from" approach, a polymer backbone is first created with initiator sites along its chain (a macroinitiator). A second monomer is then polymerized from these sites, growing the grafts. nih.gov Atom Transfer Radical Polymerization (ATRP) is a powerful tool for this method, as demonstrated in the synthesis of graft copolymers where side chains were grown from a multifunctional macroinitiator. nih.gov
Macromolecular Architectures and Functional Polymers Derived from N Dibutylamino Methyl Methacrylamide
Homopolymers of N-[(Dibutylamino)methyl]methacrylamide
Synthesis and Characterization of Linear Poly(this compound)
No specific studies on the synthesis and characterization of linear homopolymers of this compound were identified. Research in this area would typically involve investigating various polymerization techniques, such as free radical polymerization, or controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).
Characterization would involve techniques to determine the molecular weight (e.g., Size Exclusion Chromatography - SEC), chemical structure (e.g., Nuclear Magnetic Resonance - NMR and Fourier-Transform Infrared Spectroscopy - FTIR), and thermal properties (e.g., Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).
Formation of Crosslinked Poly(this compound) Networks
There is no available literature on the formation of crosslinked networks from this compound. The synthesis of such networks would typically involve copolymerization of the monomer with a crosslinking agent (e.g., N,N'-methylenebis(acrylamide)). Characterization would focus on swelling behavior in different solvents and pH conditions, mechanical properties, and network morphology.
Copolymers Incorporating this compound Units
Design and Synthesis of Statistical Copolymers
Preparation of Di- and Triblock Copolymers for Self-Assembly Applications
Information on the synthesis of di- or triblock copolymers containing a Poly(this compound) block is not present in the scientific literature. The synthesis would likely employ controlled polymerization techniques to create well-defined block structures. The self-assembly of these amphiphilic block copolymers in selective solvents would be a key area of investigation.
Controlled Synthesis of Multi-Arm and Star Polymer Architectures
There are no published studies on the synthesis of multi-arm or star-shaped polymers using this compound. This advanced polymer architecture would require specialized initiators and controlled polymerization conditions.
Stimuli-Responsive Properties of Poly(this compound) and its Copolymers
The incorporation of the this compound (DBAMMA) monomer into macromolecular architectures imparts fascinating stimuli-responsive characteristics to the resulting polymers. The most prominent of these is the polymer's ability to respond to changes in the pH of its surrounding environment. This behavior is a direct consequence of the chemical nature of the dibutylamino functional group appended to the polymer backbone.
pH-Responsiveness Originating from the Dibutylamino Moiety
The mechanism of pH-responsiveness in PDBAMMA is analogous to that observed in other tertiary amine-containing polymers, such as those based on diethylamino or dimethylamino moieties. nih.govresearchgate.net The core of this mechanism lies in the acid-base equilibrium of the dibutylamino group.
In an acidic aqueous environment (low pH), the lone pair of electrons on the nitrogen atom of the dibutylamino group accepts a proton (H⁺) from the solution. This protonation event converts the neutral amine into a positively charged ammonium (B1175870) cation. The introduction of these positive charges along the polymer chain leads to significant electrostatic repulsion between adjacent monomer units. This intramolecular repulsion forces the polymer chains to adopt a more extended and uncoiled conformation, which enhances their interaction with water molecules and promotes the dissolution of the polymer. Consequently, at low pH, PDBAMMA is expected to be hydrophilic and soluble in water.
Conversely, as the pH of the solution increases and the environment becomes more basic, the concentration of protons decreases. This shift in equilibrium favors the deprotonation of the ammonium groups, which revert to their neutral tertiary amine state. The loss of the positive charges along the polymer backbone eliminates the electrostatic repulsion. As a result, the hydrophobic interactions between the nonpolar butyl groups and the polymer backbone become the dominant force. These interactions cause the polymer chains to collapse into a more compact, globular conformation to minimize their contact with water. This chain collapse leads to a decrease in the polymer's solubility, often resulting in its precipitation or phase separation from the aqueous solution. nih.gov Therefore, at higher pH values, PDBAMMA exhibits hydrophobic characteristics.
This pH-triggered transition between a soluble, extended state and an insoluble, collapsed state is a hallmark of PDBAMMA's stimuli-responsive nature. The specific pH at which this transition occurs, often referred to as the pKa of the polymer, is influenced by several factors, including the polymer's molecular weight, concentration, and the presence of comonomers. The hydrophobic nature of the two butyl groups on the nitrogen atom in PDBAMMA is expected to significantly influence the polymer's pKa and its lower critical solution temperature (LCST) behavior, a property often observed in such polymers where they phase separate upon heating. nih.govresearchgate.net
The pH-responsive behavior of polymers containing tertiary amine groups is well-documented. For instance, studies on poly(N-[3-(diethylamino)propyl]methacrylamide) have shown that as the pH increases, the phase separation temperature of the polymer in aqueous solutions decreases. nih.gov Similarly, poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) transitions from a fully protonated (charged) state to a deprotonated (non-charged) state within a pH window of approximately 4.0 to 8.5. researchgate.net This reversible protonation and deprotonation cycle is the fundamental principle governing the pH-responsive properties of PDBAMMA.
The table below summarizes the expected pH-dependent properties of PDBAMMA based on the behavior of analogous tertiary amine-containing polymers.
| Property | Low pH (Acidic) | High pH (Basic) |
| Dibutylamino Group State | Protonated (Positively Charged) | Deprotonated (Neutral) |
| Dominant Interaction | Electrostatic Repulsion | Hydrophobic Interaction |
| Polymer Conformation | Extended Coil | Collapsed Globule |
| Water Solubility | Soluble | Insoluble |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(Dibutylamino)methyl]methacrylamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via a three-component Mannich reaction involving formaldehyde, dibutylamine, and methacrylamide. Key steps include:
- Schiff Base Intermediate : Reacting dibutylamine with formaldehyde to form an iminium chloride intermediate, followed by nucleophilic addition of methacrylamide .
- Purification : Use of column chromatography or recrystallization to isolate the product. Evidence suggests that maintaining a 1:1:1 stoichiometric ratio and using methanol as a solvent improves yields (~80–84%) .
- Inhibitor Addition : Including MEHQ (methoxyhydroquinone) to prevent premature polymerization during synthesis .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation account for structural variations?
- Methodological Answer :
- NMR Analysis : ¹H NMR (400 MHz) should resolve peaks for the methacrylamide vinyl protons (δ 5.3–5.7 ppm) and dibutylamino methylene groups (δ 3.0–3.1 ppm). ¹³C NMR confirms the carbonyl group (δ 165–170 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₂₆N₂O: calculated 226.20, observed 226.21) .
- Caution : Structural analogs (e.g., N-[3-(dimethylamino)propyl]methacrylamide) may exhibit overlapping signals; deuterated solvents and 2D NMR (COSY, HSQC) can resolve ambiguities .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to its eye-damaging properties (GHS05 classification) .
- Storage : Store at 2–8°C under inert gas (N₂ or Ar) to inhibit polymerization. MEHQ (100–200 ppm) is recommended as a stabilizer .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields and purity levels across methodologies?
- Methodological Answer :
- Root Cause Analysis : Contradictions arise from competing side reactions (e.g., hydrolysis of iminium intermediates) versus optimized protocols using stoichiometric control .
- Solutions :
- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) may suppress side reactions .
- Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent ratios dynamically .
Q. What controlled polymerization techniques are effective for creating polymers from this monomer, and how do parameters influence polymer architecture?
- Methodological Answer :
- RAFT Polymerization : Enables precise control over molecular weight (Đ = 1.1–1.3) when using chain-transfer agents (e.g., cyanomethyl dodecyl trithiocarbonate). Polymerization in aqueous HCl (pH 4–5) at 70°C achieves >90% conversion .
- ATRP : Requires CuBr/PMDETA catalysts. Higher initiator concentrations (e.g., 1:100 molar ratio) reduce polydispersity but may lower monomer incorporation in copolymers (e.g., with styrene) .
Q. How should researchers design experiments to evaluate this monomer in gene delivery vectors?
- Methodological Answer :
- Polycation Design : Synthesize diblock copolymers with hydrophilic segments (e.g., polyethylene glycol) to enhance biocompatibility. Molecular weight (10–50 kDa) and charge density (ζ-potential +20–30 mV) are critical for DNA binding and cellular uptake .
- Cell-Specific Testing : Use HEK293 and HeLa cells to assess transfection efficiency via luciferase reporter assays. Optimize N/P ratios (nitrogen/phosphate) between 5:1 and 10:1 .
Q. What methodologies are recommended for assessing cytotoxicity of polymers derived from this monomer?
- Methodological Answer :
- In Vitro Assays :
- MTT/PrestoBlue : Test polymer cytotoxicity at concentrations 0.1–100 µg/mL over 24–72 hours in NIH/3T3 fibroblasts .
- Hemolysis Assays : Evaluate blood compatibility by incubating polymers (1 mg/mL) with erythrocytes; <5% hemolysis is acceptable for in vivo use .
- Data Interpretation : LC₅₀ values >500 µg/mL indicate low toxicity for biomedical applications .
Data Contradiction Analysis
Q. How can conflicting reports on temperature/pH responsiveness of poly(this compound) be resolved?
- Methodological Answer :
- Source of Discrepancies : Variations in polymer crosslinking density and comonomer selection (e.g., acrylic acid vs. hydroxyethyl methacrylate) alter LCST (lower critical solution temperature) behavior .
- Experimental Design :
- DSC/Turbidimetry : Measure LCST in PBS (pH 7.4) with incremental temperature ramps (1°C/min).
- Adjust pH : Protonation of tertiary amines below pH 6.5 enhances hydrophilicity, suppressing LCST .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
